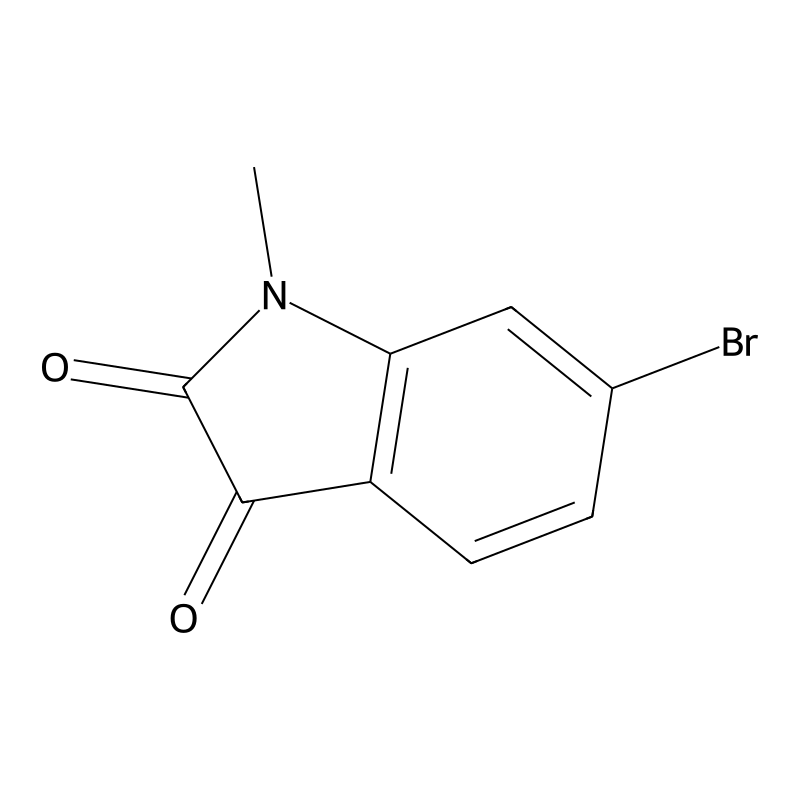

6-Bromo-1-methylindoline-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical reference sources: While resources like PubChem and Sigma-Aldrich provide some basic information like molecular formula and weight, there is no mention of specific research applications.

This doesn't necessarily mean the compound lacks research potential. It could be a relatively new compound or one not yet widely studied.

- Future research possibilities: Given the presence of the indoline-2,3-dione moiety, which is found in some biologically active molecules, 6-Bromo-1-methylindoline-2,3-dione could be a candidate for research in medicinal chemistry or drug discovery. Further investigation is needed to determine its potential properties and applications.

6-Bromo-1-methylindoline-2,3-dione, with the chemical formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol, is a derivative of indoline and is characterized by the presence of a bromine atom at the 6-position of the indoline ring. This compound appears as a red solid and has a melting point ranging from 118 to 119 °C . The structure features a diketone functional group, contributing to its reactivity and potential biological activity.

There is no current research available on the specific mechanism of action of Br-MIND. However, its structural similarity to bioactive molecules like thalidomide and lenalidomide suggests potential for similar mechanisms []. These compounds are known to target specific proteins involved in cell growth and immune function. Further research is needed to elucidate the potential biological activity of Br-MIND.

- N-Alkylation: The compound can be alkylated using alkyl halides to form N-alkyl derivatives, which can enhance its biological properties .

- Condensation Reactions: It can react with other nucleophiles or electrophiles due to the presence of the carbonyl groups.

- Reduction Reactions: The diketone moiety can be reduced to yield corresponding alcohols or other functional groups.

These reactions are pivotal in synthesizing more complex derivatives that may exhibit enhanced biological activities.

Research indicates that 6-bromo-1-methylindoline-2,3-dione exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against various strains of bacteria . Additionally, its derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. The compound's interaction with biological targets such as enzymes or receptors can lead to significant therapeutic effects.

The synthesis of 6-bromo-1-methylindoline-2,3-dione typically involves:

- Bromination: Starting from 1-methylindoline-2,3-dione, bromination at the 6-position using bromine or brominating agents.

- Recrystallization: Purification through recrystallization methods to obtain high-purity samples.

- Characterization: Characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity .

6-Bromo-1-methylindoline-2,3-dione finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Materials Science: In the development of organic semiconductors due to its electronic properties.

- Dyes and Pigments: Utilized in dye formulations owing to its vibrant color.

Studies on 6-bromo-1-methylindoline-2,3-dione have highlighted its interactions with several biological systems. It has been identified as a substrate for certain cytochrome P450 enzymes, indicating its potential metabolic pathways within organisms . Additionally, molecular docking studies suggest that it may interact with specific protein targets involved in disease processes, providing insights into its mechanism of action.

Several compounds share structural similarities with 6-bromo-1-methylindoline-2,3-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-1-methylindoline-2,3-dione | 0.96 | Bromine at the 5-position; different biological activity profiles. |

| 6-Chloro-1-methylindoline-2,3-dione | 0.85 | Chlorine substitution instead of bromine; potential differences in reactivity. |

| 5-Bromo-7-ethylindoline-2,3-dione | 0.94 | Ethyl group addition; may exhibit altered solubility and bioactivity. |

These compounds illustrate various modifications that can influence the chemical properties and biological activities of indoline derivatives.

The synthesis of 6-bromo-1-methylindoline-2,3-dione involves well-established classical methodologies that have been developed for isatin derivatives over more than a century [1] [2]. The foundational approaches include four primary synthetic routes that provide reliable access to substituted indoline-2,3-dione scaffolds.

Sandmeyer Synthesis Methodology

The Sandmeyer synthesis represents the oldest and most straightforward approach for isatin derivative preparation [2] [3]. This classical method involves the condensation between chloral hydrate and primary arylamines in the presence of hydroxylamine hydrochloride in aqueous sodium sulfate medium [1]. The process proceeds through formation of an alpha-isonitrosoacetanilide intermediate, which undergoes subsequent electrophilic cyclization promoted by strong acids such as sulfuric acid to furnish isatin derivatives in yields exceeding seventy-five percent [2] [3].

For halogenated variants like 6-bromo-1-methylindoline-2,3-dione, the Sandmeyer approach requires substituted anilines as starting materials [1]. The methodology demonstrates particular effectiveness with simple analogs but encounters limitations when dealing with meta-substituted or electron-withdrawing substituents, often resulting in low yields and inseparable mixtures of regioisomeric products [4].

Stolle Synthesis Approach

The Stolle procedure is considered the superior alternative to Sandmeyer methodology for synthesizing both substituted and unsubstituted isatins [2] [3]. This method involves condensation of primary or secondary arylamines with oxalyl chloride to form chlorooxalylanilide intermediates [1]. These intermediates subsequently cyclize in the presence of Lewis acids including aluminum trichloride, titanium tetrachloride, or boron trifluoride [2] [3].

The substituted isatin synthesis through Stolle methodology demonstrates enhanced efficiency compared to Sandmeyer approaches, particularly for halogenated derivatives [1]. The method involves converting substituted aniline in the presence of oxalyl chloride and Lewis acids such as boron trifluoride or aluminum chloride [1].

Martinet Synthesis Pathway

The Martinet dioxindole synthesis, first reported in 1913, provides an alternative route through condensation of primary or secondary anilines with ethyl or methyl esters of mesoxalic acid [5] [3]. This reaction produces dioxindoles in the absence of oxygen, which can subsequently be oxidized to isatin derivatives [5]. The methodology demonstrates particular utility in preparing oxindole derivatives that serve as precursors to halogenated indoline-2,3-diones [5].

Gassman Method Implementation

The Gassman method involves formation and subsequent oxidation of intermediate 3-methylthio-2-oxindole derivatives to yield substituted isatins [3]. Two complementary approaches have been developed for synthesizing 3-methylthio-2-oxindoles [3]. When electron-withdrawing groups are present, the oxindole derivative can be synthesized through an N-chloroaniline intermediate, which reacts with methylthioacetate ester to furnish azasulfonium salt intermediates [3].

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages |

|---|---|---|---|---|

| Sandmeyer | Substituted anilines | Chloral hydrate, hydroxylamine HCl | >75% | Simple, well-established |

| Stolle | Arylamines | Oxalyl chloride, Lewis acids | Variable | Versatile for substituted products |

| Martinet | Anilines | Mesoxalic acid esters | Moderate | Mild conditions |

| Gassman | Substituted anilines | Methylthioacetate ester | Variable | Suitable for electron-withdrawing groups |

Phase Transfer Catalysis in N-Alkylation Reactions

Phase transfer catalysis has emerged as a powerful methodology for N-alkylation of isatin derivatives, offering enhanced reaction rates and improved selectivity [6] [7]. The implementation of quaternary ammonium salts as phase transfer catalysts facilitates the transfer of nucleophilic species between aqueous and organic phases, enabling efficient methylation reactions.

Tetrabutylammonium Bromide Catalysis

Tetrabutylammonium bromide has gained significant attention as an efficient homogeneous phase-transfer catalyst for N-alkylation reactions [6]. This environmentally benign, non-volatile, non-flammable, and non-corrosive quaternary ammonium salt demonstrates high thermal and chemical stability [6]. The tetrabutylammonium cation can dissolve in both aqueous and organic solvents, facilitating transport of water-soluble anionic reactants into the organic phase [6].

The synthesis of 6-bromo-1-methylindoline-2,3-dione employs tetrabutylammonium bromide as a phase transfer catalyst in dimethylformamide solvent [8]. A mixture of 5-bromoisatin with iodomethane in dimethylformamide, in the presence of catalytic amounts of tetrabutylammonium bromide and potassium carbonate, is stirred for extended periods to achieve N-methylation [8]. This methodology demonstrates yields of sixty-nine percent for similar halogenated isatin derivatives [8].

Quaternary Ammonium Salt Selection

The effectiveness of phase transfer catalysis depends significantly on the structure and properties of the quaternary ammonium catalyst [9] [10]. The catalytic activity of tetrabutylammonium salts for N-alkylation reactions relates closely to their phase behavior and the degree of hydration of the isatin anion [11]. More lipophilic quaternary ammonium cations demonstrate greater effectiveness in transferring nucleophilic anions into organic media [10].

Comparative studies of various quaternary ammonium salts including tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium hydrogen sulfate, and tetraethylammonium bromide reveal distinct differences in catalytic efficiency [10]. The reactivity depends primarily on the solubilities of ion-pairs in the organic phase, which correlates with the nature and bulkiness of the quaternary cation [10].

Reaction Mechanism and Optimization

The phase transfer catalytic mechanism involves formation of ion-pairs between the deprotonated isatin anion and the quaternary ammonium cation [11]. Under optimal conditions, the organic phase contains the active nucleophilic species that can react with alkyl halides to form N-substituted products [11]. The catalytic activity demonstrates strong correlation with phase behavior, particularly under triphase conditions where oil-rich, catalyst-rich liquid, and aqueous phases coexist [11].

Optimization of phase transfer catalyzed N-alkylation requires careful consideration of catalyst concentration, temperature, and stirring conditions [12]. Catalyst concentrations typically range from 6.2 × 10⁻⁶ to 1.5 × 10⁻⁵ mol/cm³, with optimal concentrations around 1.4 × 10⁻⁵ mol/cm³ [12]. Temperature effects on catalytic activity remain minimal under triphase conditions compared to biphase systems [11].

Metal-Free Synthesis Strategies

Metal-free synthesis strategies for halogenated indoline-2,3-dione derivatives have gained prominence due to environmental considerations and cost-effectiveness [4] [13]. These approaches eliminate the need for expensive metal catalysts while maintaining high efficiency and selectivity.

Iodine-Dimethyl Sulfoxide Catalysis

Metal-free synthesis utilizing iodine-dimethyl sulfoxide as a catalyst system provides an effective route for N-alkylated isatin derivatives [4]. This methodology employs carbon-hydrogen bond activation and subsequent internal cyclization to produce N-substituted isatins from 2-amino acetophenones [4]. The I₂-dimethyl sulfoxide system demonstrates effectiveness for both N-alkylated and N-arylated isatin synthesis [4].

Oxidative Approaches Without Metal Catalysts

A notable metal-free synthesis involves oxidation of indole using molecular oxygen as the oxidizing agent in the presence of a photosensitizer, specifically a dicyanopyrazine derivative [4]. This environmentally benign method demonstrates the potential for sustainable synthesis of N-alkylated isatin derivatives [4].

Unified Multisubstrate Domino Approach

The unified multisubstrate domino approach represents an advanced metal-free methodology for N-alkylated derivative synthesis [4]. This protocol involves direct amidation of 2'-aminophenylacetylenes, 2'-aminostyrenes, and 2'-amino-β-ketoesters [4]. The major advantage of this approach is the metal-free and peroxide-free synthesis of N-alkylated isatin derivatives [4].

Reductive Fischer Indole Synthesis

A novel transition-metal-free reductive Fischer indole synthesis has been developed using N-aryl hydrazones with tert-butyl iodide as a source of anhydrous hydrogen iodide [13]. This methodology represents the first report of 1,4-reduction of conjugated hydrazones with sequential Fischer indolization of in situ generated enamines [13]. The method demonstrates applicability to biologically active C-3 substituted indole derivatives [13].

The role of solvent proves crucial for this transformation, as only polar solvents enable successful product formation [13]. Various substituted N-aryl hydrazones can be selectively converted to corresponding indoles, including substrates with electron-donating methoxy groups, amides, and halogen atoms [13].

Green Chemistry Approaches for Halogenated Indoline-diones

Green chemistry principles have become increasingly important in the synthesis of halogenated indoline-diones, emphasizing environmental sustainability and atom economy [14] [15]. These approaches focus on reducing waste, eliminating toxic reagents, and implementing energy-efficient processes.

Ionic Liquid Mediated Synthesis

Ionic liquids have emerged as effective green solvents and catalysts for indoline-dione synthesis [16]. Three ionic liquids, including 1-butyl-3-methylimidazolium tetrafluoroborate doped with sixty mol percent lithium chloride, N,N,N,N-tetramethylguanidinium trifluoroacetate, and N,N,N,N-tetramethylguanidinium triflate, demonstrate utility as catalyst solvents for controlled indolylation reactions [16].

The investigation reveals that reactions between isatin and indoles in ionic liquid media can be controlled to stop at specific reaction stages [16]. When using 1-butyl-3-methylimidazolium tetrafluoroborate-lithium chloride or tetramethylguanidinium triflate media, reactions stop at the addition step, providing 3-indolyl-3-hydroxyindolin-2-ones [16]. Conversely, tetramethylguanidinium trifluoroacetate runs reactions further through accompanying Friedel-Crafts substitution to afford symmetrical 3,3-di(indol-3-yl)indolin-2-ones [16].

Task-Specific Ionic Liquid Catalysis

Task-specific ionic liquids offer enhanced efficiency for condensation reactions involving indoline-dione derivatives [17]. A novel method employing 2-hydroxyethylammonium formate as a task-specific ionic liquid catalyst demonstrates effectiveness for condensation reactions with various aldehydes [17]. This green, low-cost, high-yield methodology operates at room temperature without additional solvents or catalysts [17].

The optimization studies reveal that minimal amounts of 2-hydroxyethylammonium formate (0.01 mL) can achieve ninety-eight percent yield for desired products [17]. The lack of product formation in the absence of ionic liquid confirms the crucial catalytic role of these compounds [17].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis provides significant advantages for halogenated indoline-dione preparation, including reduced reaction times, enhanced yields, and decreased solvent requirements [18] [19]. Microwave-promoted N-alkylations of isatin with different alkyl, benzyl, and functionalized alkyl halides demonstrate noteworthy advantages over conventional heating methods [18].

Optimization studies show that the best results are achieved using potassium carbonate or cesium carbonate with minimal amounts of N,N-dimethylformamide or N-methyl-2-pyrrolidinone [18]. Microwave irradiation offers remarkable decreases in reaction times, requires less solvent, facilitates reaction workups, and increases yields compared to conventional heating [18].

Solvent-Free Methodologies

Solvent-free synthesis approaches represent the ultimate green chemistry goal for halogenated indoline-dione preparation [15]. N-heterocyclic carbene organocatalysis provides a reasonable methodology based on the nucleophilic character of carbenes and their ability to facilitate various reactive species [15]. The stabilized sp²-hybridized lone-pair electrons of N-heterocyclic carbenes make C2-carbene highly nucleophilic with basicity values ranging from twenty to twenty-eight in tetrahydrofuran [15].

N-heterocyclic carbene organocatalyzed chemoselective aza-Michael addition of N-unsubstituted isatins provides an efficient route for synthesizing N-substituted isatins [15]. The advantages of N-heterocyclic carbenes include ready availability, low cost, reduced toxicity compared to metal catalysts, ease of synthesis, and recyclability [15].

| Green Approach | Key Features | Advantages | Typical Conditions |

|---|---|---|---|

| Ionic Liquids | Room temperature, controlled selectivity | High yields, recyclable | 1 mL ionic liquid, RT |

| Microwave Synthesis | Rapid heating, enhanced yields | Reduced time, less solvent | 3-10 min, 200-500 W |

| Solvent-Free | No organic solvents | Minimal waste, atom economy | Neat conditions |

| N-Heterocyclic Carbenes | Metal-free catalysis | Low toxicity, recyclable | Mild conditions |

Purification Techniques and Yield Optimization

Effective purification and yield optimization strategies are essential for obtaining high-purity 6-bromo-1-methylindoline-2,3-dione with optimal synthetic efficiency [20] [21]. These methodologies encompass various chromatographic techniques, crystallization approaches, and process optimization strategies.

Column Chromatography Purification

Silica gel column chromatography represents the primary purification method for halogenated indoline-dione derivatives [20]. The crude products are typically purified using silica gel column chromatography with dichloromethane as eluent to yield pure products [20]. For more complex separations, gradient elution systems employing dichloromethane-hexane mixtures in ratios such as 7:3 provide effective separation of desired products from impurities [20].

Optimization of column chromatography conditions requires careful selection of solvent systems based on the polarity and substitution pattern of the target molecule [20]. Cyclohexane-ethyl acetate mixtures in 3:1 ratios have been successfully employed for purification of brominated indoline derivatives [22]. The choice of eluent system significantly impacts both yield and purity of the final product [20].

High Performance Liquid Chromatography Analysis

High performance liquid chromatography serves as both an analytical tool and preparative purification method for indoline-2,3-dione derivatives [21]. An isocratic analytical method based on liquid chromatographic determination with ultraviolet detection has been developed for determination of isatin compounds [21]. The method demonstrates excellent linearity over concentration ranges from five to one hundred fifty milligrams per liter [21].

The developed liquid chromatography method with ultraviolet-visible detection offers simplicity, selectivity, precision, and accuracy [21]. Limit of detection and limit of quantitation values are determined to be 1.09 and 3.3 milligrams per liter, respectively [21]. The methodology produces symmetric peak shapes with reasonable retention times and demonstrates no interference with common excipients [21].

Crystallization and Recrystallization Techniques

Crystallization methods provide effective purification approaches for halogenated indoline-dione derivatives [23]. Crystal structure determination of related compounds such as 5-(3-methoxyphenyl)indoline-2,3-dione reveals important structural information that guides purification strategies [23]. The compound crystallizes in space group Pbca with specific lattice parameters that influence crystallization behavior [23].

Recrystallization from ethanol represents a common approach for obtaining analytically pure halogenated isatin derivatives [8]. The crystallization process can be optimized by controlling temperature, solvent selection, and cooling rates to maximize both yield and purity [8]. Orange crystals suitable for characterization are typically obtained through controlled recrystallization procedures [8].

Yield Optimization Strategies

Systematic yield optimization requires comprehensive understanding of reaction parameters and their interactions [24]. Design of experiments approaches provides statistical models for optimizing synthetic processes through factorial designs and response surface methodology [24]. These methods enable identification of optimal reaction conditions while minimizing the number of required experiments [24].

Statistical analysis of reaction parameters including temperature, catalyst concentration, reaction time, and solvent effects reveals optimal conditions for maximum yield [24]. Response surface methodology allows visualization of factor effects on product yield and enables prediction of optimal reaction conditions [24]. Implementation of these optimization strategies can result in yield improvements exceeding two-fold compared to non-optimized conditions [24].

Process Scale-Up Considerations

Scale-up of synthetic procedures requires careful consideration of heat transfer, mass transfer, and mixing efficiency [24]. Factors that perform well at laboratory scale may require modification for larger-scale production [24]. Temperature control becomes increasingly important at larger scales due to potential hot spot formation and heat transfer limitations [24].

Continuous flow synthesis offers advantages for scale-up of halogenated indoline-dione production, including improved heat and mass transfer, enhanced safety, and better process control [24]. Flow reactor systems enable precise control of reaction parameters and facilitate automated optimization procedures [24].

| Purification Method | Applications | Advantages | Typical Recovery |

|---|---|---|---|

| Silica Gel Chromatography | Crude product purification | High resolution | 70-90% |

| HPLC Analysis | Purity assessment | Quantitative analysis | N/A |

| Recrystallization | Final purification | High purity | 85-95% |

| Response Surface Optimization | Process improvement | Statistical rigor | Variable |